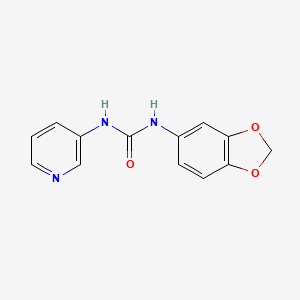
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, also known as MOCA, is a chemical compound that belongs to the class of flavones. Flavones are a group of compounds that are widely distributed in the plant kingdom and possess various biological activities. MOCA has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is not completely understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory pathway. 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has also been shown to induce apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain, which are associated with neuroinflammation. 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has several advantages for lab experiments. It is readily available and can be synthesized easily. It has been shown to possess various biological activities, which make it a potential therapeutic agent for various diseases. However, 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has certain limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate. One area of research is to develop novel formulations of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate that can improve its solubility and bioavailability. Another area of research is to study the potential therapeutic applications of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is also needed to understand the mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate and its effects on various signaling pathways.
Synthesemethoden
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate can be synthesized by the condensation reaction of 4-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been shown to possess various biological activities such as anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-14-7-8-15-16(10-18(20)23-17(15)9-14)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLUKMXLMWDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)
![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5817743.png)
![2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5817754.png)


![N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5817775.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5817781.png)

![N-acetyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5817800.png)

